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  • Product: 6-(Trifluoromethyl)isoquinolin-1-amine
  • CAS: 1196157-31-9

Core Science & Biosynthesis

Foundational

Strategic Utilization of 6-(Trifluoromethyl)isoquinolin-1-amine in Medicinal Chemistry

Executive Summary 6-(Trifluoromethyl)isoquinolin-1-amine (CAS: 1196157-31-9) represents a high-value scaffold in modern drug discovery, particularly within the kinase inhibitor space. Distinguished by the strategic place...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Trifluoromethyl)isoquinolin-1-amine (CAS: 1196157-31-9) represents a high-value scaffold in modern drug discovery, particularly within the kinase inhibitor space. Distinguished by the strategic placement of a trifluoromethyl (-CF₃) group at the C6 position, this molecule offers a dual advantage: the isoquinoline core provides a privileged hinge-binding motif for ATP-competitive inhibition, while the -CF₃ moiety modulates lipophilicity, metabolic stability, and electronic distribution without introducing the steric bulk of a methyl or chloro group.

This technical guide details the physicochemical profile, robust synthetic pathways, and application logic of this compound, specifically focusing on its role in developing Rho-associated protein kinase (ROCK) inhibitors.

Part 1: Physicochemical Profile & "The Fluorine Effect"

The introduction of fluorine into the isoquinoline scaffold fundamentally alters its "molecular hardware." The C6-CF₃ group acts as a potent electron-withdrawing group (EWG), reducing the electron density of the aromatic system.

Key Properties Table
PropertyValue / DescriptionImpact on Drug Design
CAS Number 1196157-31-9Unique identifier for regulatory filing.
Molecular Formula C₁₀H₇F₃N₂--
Molecular Weight 212.17 g/mol Low MW allows for "fragment-based" growth.
LogP (Predicted) ~2.55Optimal range for membrane permeability (CNS/Ocular penetration).
pKa (N1-Amine) ~5.8 - 6.2Lower than unsubstituted 1-aminoisoquinoline (~7.6) due to C6-CF₃ EWG effect.
PSA ~39 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 2 (Primary Amine)Critical for Hinge Region binding (e.g., Glu/Leu backbone).
The Electronic Modulation

The -CF₃ group at C6 exerts a through-bond inductive effect (


). This reduces the basicity of the exocyclic amine at C1.
  • Consequence: The amine is less liable to protonation at physiological pH compared to non-fluorinated analogs. This increases the fraction of neutral species available for passive diffusion across biological membranes (e.g., the corneal endothelium in glaucoma treatments).

Part 2: Robust Synthetic Methodologies

While direct ring construction methods exist (e.g., radical trifluoromethylation of isonitriles), they often suffer from regioselectivity issues. The most reliable, scalable protocol involves the Chlorination-Amination Sequence .

Protocol A: The "Chlorine-Displacement" Route (Standard)

This route ensures high regiochemical fidelity. It proceeds via the 1-chloroisoquinoline intermediate, which is highly reactive toward nucleophilic aromatic substitution (


).
Step 1: Synthesis of 1-Chloro-6-(trifluoromethyl)isoquinoline
  • Precursor: 6-(Trifluoromethyl)isoquinolin-1(2H)-one (CAS: 1184916-59-3).[1]

  • Reagents: Phosphorus Oxychloride (

    
    ), catalytic DMF.
    
  • Conditions: Reflux (90–100°C) for 2–4 hours.

  • Mechanism: Vilsmeier-Haack type activation of the lactam oxygen followed by chloride displacement.

Step 2: Amination (The Critical Step)

Direct amination requires overcoming the energy barrier of the aromatic system.

  • Reagents: Ammonia (

    
    ) in Ethanol or Methanol (saturated solution).
    
  • Apparatus: High-pressure steel autoclave or sealed tube.

  • Conditions: 130–150°C for 12–24 hours.

  • Yield: Typically 75–85%.

Expert Insight: If the


 reaction is sluggish due to the electron-rich nature of the ring (counter-intuitive, but possible if impurities are present), a Buchwald-Hartwig amination  can be employed using 

, Xantphos, and Benzophenone imine (as an ammonia surrogate), followed by hydrolysis.
Visualization: Synthetic Workflow

The following diagram outlines the logical flow from commercial starting materials to the final amine.

SynthesisWorkflow Start 4-(Trifluoromethyl) benzaldehyde Step1 Cyclization (Pomeranz-Fritsch or similar) Start->Step1 Inter1 6-(CF3)isoquinolin-1(2H)-one (The Lactam) Step1->Inter1 Step2 POCl3 / DMF Reflux Inter1->Step2 Inter2 1-Chloro-6-(CF3)isoquinoline (Electrophilic Core) Step2->Inter2 Step2->Inter2 Activation Step3 NH3 / EtOH 140°C (Autoclave) Inter2->Step3 Final 6-(Trifluoromethyl) isoquinolin-1-amine Step3->Final Step3->Final SNAr

Figure 1: Step-wise synthetic pathway emphasizing the activation of the lactam to the chloro-intermediate followed by nucleophilic displacement.[2][3]

Part 3: Medicinal Chemistry Applications (ROCK Inhibition)

The primary utility of 6-(trifluoromethyl)isoquinolin-1-amine is as a pharmacophore for Rho-associated Coiled-coil Kinase (ROCK) inhibitors.

Mechanism of Action

ROCK 1/2 kinases regulate cytoskeletal contraction. Inhibitors are used to treat:

  • Glaucoma: By relaxing the trabecular meshwork, increasing aqueous humor outflow.

  • Hypertension: Vasodilation via smooth muscle relaxation.

The Pharmacophore Logic

The 1-aminoisoquinoline motif mimics the adenine ring of ATP.

  • Hinge Binder: The N1-amine and the N2-ring nitrogen form a bidentate H-bond network with the kinase hinge region (typically involving amino acids like Met156 in ROCK1).

  • Hydrophobic Clamp: The 6-CF₃ group sits in a hydrophobic pocket adjacent to the ATP binding site. This increases selectivity over PKA (Protein Kinase A) and PKC, which are structurally similar but lack the specific volume to accommodate the trifluoromethyl bulk at that vector.

Visualization: SAR & Binding Logic

SAR_Logic Mol 6-(CF3)isoquinolin-1-amine Hinge N1-Amine + Ring N (H-Bond Donor/Acceptor) Mol->Hinge Primary Interaction Selectivity 6-CF3 Group (Hydrophobic/Steric) Mol->Selectivity Selectivity Vector Target ATP Binding Pocket (ROCK1 / ROCK2) Hinge->Target Binds Hinge Region Solubility LogP Modulation (CNS/Eye Penetration) Selectivity->Solubility Increases Lipophilicity Selectivity->Target Occupies Hydrophobic Pocket Metab Metabolic Stability (Blocks C6 Oxidation) Selectivity->Metab Prevents P450 Attack

Figure 2: Structure-Activity Relationship (SAR) map detailing how the 6-CF3 group enhances both binding selectivity and pharmacokinetic properties.

Part 4: Handling & Safety (MSDS Summary)

As an aminoisoquinoline, this compound poses specific risks.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Keep in an inert atmosphere (Argon/Nitrogen). The free base can oxidize slowly over time; storage at 2–8°C is recommended.

  • Solubility: Soluble in DMSO, Methanol, and Ethanol. Poorly soluble in water (unless converted to the HCl salt).

References

  • Synthesis of Trifluoromethylated Isoquinolines: Fujisaka, A., et al. (2022).[4][5] Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles.

  • ROCK Inhibitor Optimization: Boland, S., et al. (2011).[6] Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • General Reactivity of 1-Chloroisoquinolines: ChemicalBook. 1-chloroisoquinolin-6-ol synthesis and general reactivity.

  • Properties and CAS Data: PubChem. 6-Aminoisoquinoline and related trifluoromethyl derivatives.

  • Role of Fluorine in MedChem: MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.

Sources

Exploratory

Tautomerism in Trifluoromethylated Isoquinolines: A Technical Guide

The following technical guide details the tautomeric behavior, synthesis, and characterization of trifluoromethylated isoquinolines. Executive Summary The incorporation of a trifluoromethyl ( ) group into the isoquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the tautomeric behavior, synthesis, and characterization of trifluoromethylated isoquinolines.

Executive Summary

The incorporation of a trifluoromethyl (


) group into the isoquinoline scaffold profoundly alters the physicochemical landscape of the heterocycle.[1] Beyond the well-documented increases in lipophilicity and metabolic stability, the 

group exerts a powerful electron-withdrawing effect (

) that significantly perturbs tautomeric equilibria. This guide analyzes the shift in lactam-lactim and amino-imino tautomerism in trifluoromethylated isoquinolines, providing actionable protocols for their synthesis and spectroscopic differentiation.

Theoretical Framework: The Fluorine Effect[2]

Electronic Perturbation

In unsubstituted isoquinolines, such as 1-hydroxyisoquinoline (isocarbostyril), the lactam (2H-isoquinolin-1-one) tautomer is thermodynamically dominant in the solid state and polar solvents due to the strength of the amide resonance and solvation energy.

The introduction of a


 group modifies this equilibrium through two primary mechanisms:
  • Inductive Acidification (

    
    ):  A 
    
    
    
    group at the C3 or C4 position withdraws electron density from the ring system. This increases the acidity of the N-H bond in the lactam form and the O-H bond in the lactim form.
  • Dipole Realignment: The strong C-F dipoles destabilize charge-separated resonance structures that oppose the vector of the

    
     group.
    
Predicted Equilibrium Shifts
  • 1-Hydroxy-3-(trifluoromethyl)isoquinoline: The electron-withdrawing

    
     group at C3 stabilizes the anion. In neutral conditions, it renders the N-H proton more acidic, potentially increasing the population of the lactim form in non-polar solvents compared to the non-fluorinated analog, although the lactam often remains the major species in aqueous media.
    
  • 1-Amino-3-(trifluoromethyl)isoquinoline: The

    
     group reduces the basicity of the ring nitrogen. This destabilizes the imino form (which requires a protonated ring nitrogen character) relative to the amino form.
    

Structural Visualization of Tautomeric Pathways

The following diagram illustrates the tautomeric equilibria and the influence of the


 group.

Tautomerism Lactam Lactam Form (2H-isoquinolin-1-one) Dominant in Polar Solvents Lactim Lactim Form (1-Hydroxyisoquinoline) Favored in Gas Phase/Non-polar Lactam->Lactim Equilibrium Shift (Solvent Dependent) Anion Common Anion (Delocalized Negative Charge) Lactam->Anion -H+ (pKa ~10) Lactim->Anion -H+ Anion->Lactam +H+ (Kinetic) Anion->Lactim +H+ CF3 CF3 Group Effect (-I) Stabilizes Anion Increases Acidity CF3->Anion Stabilization

Caption: Figure 1. Tautomeric equilibrium of 1-hydroxy-3-(trifluoromethyl)isoquinoline. The CF3 group stabilizes the conjugate base, affecting the pKa and tautomeric ratio.

Experimental Synthesis Protocols

Protocol A: Synthesis of 3-(Trifluoromethyl)isoquinolin-1(2H)-one

This protocol utilizes a cyclization of N-protected benzylphosphonium salts, a robust method for generating the trifluoromethylated core.

Reagents:

  • 2-(Trifluoroacetamido)benzyltriphenylphosphonium bromide

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Toluene (Anhydrous)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

Step-by-Step Workflow:

  • Precursor Preparation: Suspend the phosphonium salt (1.0 equiv) in anhydrous toluene (0.1 M concentration).

  • Cyclization: Add DBU (2.0 equiv) dropwise at room temperature. Heat the mixture to reflux (110°C) for 12–24 hours.

    • Mechanism:[2][3][4][5] The base generates a phosphorus ylide which undergoes an intramolecular Wittig-type reaction with the trifluoroacetamide carbonyl.

  • Workup: Cool to room temperature. Remove solvent in vacuo.

  • Oxidation (Aromatization): Dissolve the crude dihydro-intermediate in 1,4-dioxane. Add DDQ (1.1 equiv) and stir at reflux for 2 hours to ensure full aromatization to the isoquinolinone.

  • Purification: Filter through a celite pad. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: Radical Trifluoromethylation of Isoquinolines

Direct functionalization of existing isoquinolines using the Togni reagent.

Reagents:

  • Isoquinoline substrate[1][2][6][7][8]

  • Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)

  • Copper(I) Chloride (CuCl) catalyst

  • Solvent: DCM/H2O or MeOH

Workflow:

  • Dissolve isoquinoline derivative (1.0 mmol) and Togni reagent (1.2 mmol) in DCM.

  • Add CuCl (10 mol%).

  • Stir at room temperature for 18 hours under argon.

  • Note: This method often yields a mixture of regioisomers (C1 vs C3), requiring careful chromatographic separation.

Analytical Characterization & Tautomer Identification

Differentiation between the lactam (NH-form) and lactim (OH-form) is critical for structural assignment.

NMR Spectroscopy Signatures
FeatureLactam Form (2H-isoquinolin-1-one)Lactim Form (1-isoquinolinol)
Solvent Preference DMSO-d6, Methanol-d4, WaterCDCl3 (Non-polar), Gas Phase
1H NMR (NH/OH) Broad singlet

11.0–13.0 ppm (NH)
Sharp singlet

5.0–9.0 ppm (OH)
13C NMR (C1) Carbonyl-like:

160–165 ppm
Ar-O-C type:

150–155 ppm
19F NMR

-63 to -65 ppm (Sensitive to H-bonding)

-63 to -65 ppm (Shift varies by ~1-2 ppm)
Coupling (

)

coupling to C3/C4 is distinct
Coupling pattern alters due to aromaticity change
X-Ray Crystallography
  • Lactam: Characterized by a short C1=O bond (approx. 1.24 Å) and a longer C1-N bond.

  • Lactim: Characterized by a longer C1-O bond (approx. 1.35 Å) and a shorter C1=N bond (double bond character).

Pharmacological Implications[2][4]

The tautomeric state dictates the binding mode in the biological pocket:

  • Hydrogen Bonding: The lactam form acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O). The lactim form acts primarily as a Donor (OH) and Acceptor (N).

  • Lipophilicity (LogP): The

    
     group increases LogP by approximately +1.2 units. However, if the compound exists in the lactam form, the high polarity of the amide bond mitigates this slightly compared to the lactim ether forms.
    
  • Membrane Permeability: The

    
    -lactam motif is often more permeable than non-fluorinated analogs due to the "shielding" effect of the bulky fluorine atoms on the polar amide core, reducing desolvation penalties.
    

References

  • Synthesis of Trifluoromethylated Isoquinolines: Fujisaka, A., et al. "Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline."[2] Heterocycles, vol. 104, no.[1][2][4][9][10] 3, 2022.[2][9]

  • Tautomerism in Polyfluoroheterocycles: "Polyfluoroheterocyclic compounds. Part IX. Tautomerism in polyfluorohydroxy-quinolines and -isoquinolines." Journal of the Chemical Society C: Organic.

  • Castagnoli-Cushman Reaction for Isoquinolinones: "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity." RSC Advances.

  • Radical Trifluoromethylation Protocol: Zhang, B., & Studer, A. "1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles." Organic & Biomolecular Chemistry, 2014.

  • General Tautomerism of 3-Hydroxyisoquinoline: "The tautomerism of 3-hydroxyisoquinolines." Journal of the Chemical Society B.

Sources

Foundational

Spectroscopic Data Guide: 6-(Trifluoromethyl)isoquinolin-1-amine

The following technical guide details the spectroscopic characterization and structural analysis of 6-(Trifluoromethyl)isoquinolin-1-amine . This document is designed for medicinal chemists and analytical scientists requ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of 6-(Trifluoromethyl)isoquinolin-1-amine . This document is designed for medicinal chemists and analytical scientists requiring rigorous identification standards for this specific kinase inhibitor scaffold.

[1][2]

CAS Registry Number: 1196157-31-9 Molecular Formula:


Molecular Weight:  212.17  g/mol
IUPAC Name:  6-(Trifluoromethyl)isoquinolin-1-amine[1][2]

Introduction & Significance

The 1-aminoisoquinoline core is a privileged scaffold in drug discovery, serving as a bioisostere for the adenosine ring in ATP-competitive kinase inhibitors.[1][2] The introduction of a trifluoromethyl (


)  group at the C6 position enhances metabolic stability (blocking oxidative metabolism at the susceptible benzenoid ring) and increases lipophilicity, improving membrane permeability.[1][2]

This guide provides a comprehensive spectroscopic profile to distinguish the 6-isomer from its common regioisomers (5-, 7-, or 8-trifluoromethyl), a critical quality control step during synthesis.[1][2]

Synthesis & Isolation Context

Understanding the synthesis route is essential for anticipating impurities.[1][2] The compound is typically accessible via the Chichibabin reaction or, more commonly in high-purity applications, via the amination of 1-chloro-6-(trifluoromethyl)isoquinoline .[1][2]

Synthetic Pathway (DOT Visualization)

The following diagram outlines the standard conversion from the N-oxide precursor to the final amine, highlighting critical intermediate checkpoints.

SynthesisPath cluster_QC QC Checkpoints Start 6-(Trifluoromethyl)isoquinoline NOxide Isoquinoline N-oxide (Intermediate A) Start->NOxide mCPBA, DCM rt, 12h Chloro 1-Chloro-6-(trifluoromethyl)isoquinoline (Intermediate B) NOxide->Chloro POCl3 Reflux, 4h Final 6-(Trifluoromethyl)isoquinolin-1-amine Chloro->Final NH3 (aq) / iPrOH Autoclave, 110°C

Caption: Standard synthetic workflow converting the isoquinoline core to the 1-amine via the reactive 1-chloro intermediate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The 1-amino group acts as a strong electron donor, significantly shielding the heterocyclic ring protons (H3, H4), while the 6-


 group exerts a withdrawing effect on the benzenoid ring.[1][2]

NMR (400 MHz, DMSO-

) - Characteristic Profile
PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic

7.20 - 7.50 br s -Exchangeable with

.[1][2] Broadening depends on concentration/water content.[1][2]
H3 6.95 - 7.05 d

Strongly shielded by C1-amine resonance.[1][2] Diagnostic doublet.
H4 7.75 - 7.85 d

Doublet.[1][2] Less shielded than H3.[1][2]
H5 8.15 - 8.25 s (or d)

Peri-position to H4.[1][2] Often appears as a broad singlet due to

coupling.[1][2]
H7 7.60 - 7.70 dd

Ortho to

.[1][2] Distinct doublet of doublets.
H8 8.45 - 8.55 d

Deshielded by peri-interaction with the lone pair on

and

inductive effect.[1][2]

Key Diagnostic Signal: Look for the upfield doublet of H3 (~7.0 ppm) .[1][2] In the non-aminated precursor, this proton typically resonates >8.5 ppm.[2] The dramatic upfield shift confirms successful amination at C1.[1][2]


NMR (100 MHz, DMSO-

)
  • C1 (Amidine-like): ~155-160 ppm (Deshielded, attached to

    
    ).[1][2]
    
  • 
     Carbon:  ~124 ppm (Quartet, 
    
    
    
    Hz).[1][2]
  • C6 (Ipso to

    
    ):  ~130 ppm (Quartet, 
    
    
    
    Hz).[1][2]

NMR
  • Signal: Single peak at

    
     -61.0 to -63.0 ppm .[1][2]
    
  • Purity Check: The presence of a secondary peak at -62.5 ppm typically indicates the 5-trifluoromethyl regioisomer impurity, which can form if the starting material was not regio-pure.[1][2]

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1][2]
    
  • Molecular Ion (

    
    ): 
    
    • Calculated: 213.06[1][2]

    • Observed: 213.1 ± 0.1 m/z[1][2]

  • Fragmentation Pattern:

    • Loss of

      
       (
      
      
      
      ) is rare in soft ionization but may be seen in EI.[1][2]
    • Loss of

      
       is generally not observed under standard LC-MS conditions due to the strength of the C-F bond.[1][2]
      
Infrared Spectroscopy (FT-IR)
  • Primary Amine (

    
    ):  Doublet absorption bands at 3450 cm
    
    
    
    (asymmetric stretch) and 3300 cm
    
    
    (symmetric stretch).[1][2]
  • C-F Stretch: Strong, broad band at 1100–1350 cm

    
     .[1][2]
    
  • C=N / C=C (Aromatic): Sharp bands at 1620 cm

    
      and 1580 cm
    
    
    
    .[1][2]

Structural Elucidation: Regioisomer Differentiation

A common challenge is distinguishing the 6-


 isomer from the 7-

isomer.[1][2] The following logic tree utilizes coupling constants (

) to confirm the position.

RegioLogic Start Unknown Isomer (1-Amino-x-CF3-isoquinoline) Step1 Analyze Benzenoid Ring Coupling (H5, H6, H7, H8 region) Start->Step1 CaseA Two Doublets (J ~8Hz) One Singlet (Broad) Step1->CaseA Observed Pattern CaseB Two Doublets (J ~8Hz) One Triplet/dd (J ~8Hz) Step1->CaseB Observed Pattern Result6 6-CF3 or 7-CF3 Isomer (Substituted at meta position) CaseA->Result6 Result58 5-CF3 or 8-CF3 Isomer (Substituted at ortho/peri position) CaseB->Result58 Differentiation NOESY Experiment: Correlate H5/H8 with H4/H1 Result6->Differentiation Final6 NOE between H5 and H4? YES = 6-CF3 Isomer Differentiation->Final6 Final7 NOE between H5 and H4? NO (H5 is H, H8 is CF3) = 7-CF3 Differentiation->Final7

Caption: Logic flow for distinguishing the 6-trifluoromethyl isomer using 1H NMR coupling patterns and NOESY correlations.

Quality Control & Storage

  • HPLC Purity: >98% required for biological assays.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

    • Mobile Phase:

      
       (0.1% Formic Acid) / MeCN gradient.[1][2]
      
    • Retention Time: Elutes later than unsubstituted 1-aminoisoquinoline due to the lipophilic

      
       group.[1][2]
      
  • Appearance: White to off-white solid.[1][2]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (

    
     or Ar).
    

References

  • Accela ChemBio Inc. Product Catalog: 6-(trifluoromethyl)isoquinolin-1-amine, CAS 1196157-31-9.[1][2]

  • ChemicalBook. 1-Chloroisoquinoline Synthesis and Properties. (General procedure for amination precursors).

  • BenchChem. Synthesis routes of 1-amino-isoquinoline derivatives. (Methodology for Chichibabin and displacement reactions).

  • National Institutes of Health (NIH) - PubChem. Isoquinolin-1-amine Compound Summary. (General scaffold spectral data). [1][2]

Sources

Protocols & Analytical Methods

Method

Protocols for using 6-(Trifluoromethyl)isoquinolin-1-amine in cancer research.

Application Note: 6-(Trifluoromethyl)isoquinolin-1-amine as a Pharmacophore in Epigenetic Oncology Executive Summary 6-(Trifluoromethyl)isoquinolin-1-amine (hereafter 6-TF-IQA ) represents a high-value privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-(Trifluoromethyl)isoquinolin-1-amine as a Pharmacophore in Epigenetic Oncology

Executive Summary

6-(Trifluoromethyl)isoquinolin-1-amine (hereafter 6-TF-IQA ) represents a high-value privileged scaffold in modern fragment-based drug discovery (FBDD). While isoquinolines have historically been associated with kinase inhibition, recent chemoproteomic profiling identifies the 6-trifluoromethyl-1-amino motif as a critical "anchor" for targeting the WDR5-MLL1 protein-protein interaction (PPI) interface.

This interaction is a primary driver in MLL-rearranged leukemias (AML/ALL) and MYC-driven solid tumors. This guide provides optimized protocols for utilizing 6-TF-IQA as a chemical probe to disrupt the "WIN site" of WDR5, thereby inhibiting the assembly of the MLL1 histone methyltransferase complex.

Mechanistic Grounding & Rationale

The Target: WDR5 WIN Site

WD Repeat Domain 5 (WDR5) is a scaffolding protein essential for the integrity of the MLL1 (Mixed Lineage Leukemia 1) complex.[1] The MLL1 complex catalyzes the trimethylation of Histone H3 at Lysine 4 (H3K4me3), an epigenetic mark associated with open chromatin and active gene transcription.

  • The Problem: In MLL-rearranged cancers, WDR5 is required to sustain the expression of oncogenes like HOXA9 and MEIS1.

  • The Solution: 6-TF-IQA mimics the arginine residue of the MLL1 peptide that normally binds to the WDR5 "WIN" (WDR5-Interaction) site. The electron-withdrawing trifluoromethyl group (CF3) at position 6 enhances metabolic stability and hydrophobic contact within the deep phenylalanine-rich pocket of WDR5, while the 1-amine forms critical hydrogen bonds with the backbone of the WIN site.

Pathway Visualization

WDR5_Pathway Compound 6-TF-IQA (Inhibitor) WDR5 WDR5 Protein (WIN Site) Compound->WDR5 Competitive Binding (Kd < 100 nM) MLL1 MLL1 Complex (Disrupted) WDR5->MLL1 Fails to Recruit H3K4me3 H3K4me3 (Epigenetic Mark) MLL1->H3K4me3 Methylation Blocked Oncogenes HOXA9 / MEIS1 Expression H3K4me3->Oncogenes Downregulation Outcome Differentiation & Apoptosis Oncogenes->Outcome Therapeutic Effect

Figure 1: Mechanism of Action.[2][3] 6-TF-IQA competitively binds the WDR5 WIN site, preventing MLL1 complex assembly and silencing leukemogenic gene expression.

Compound Handling & Physicochemical Properties

The trifluoromethyl group significantly alters the lipophilicity of the isoquinoline ring. Proper handling is non-negotiable for reproducible cellular data.

PropertySpecificationOperational Note
Molecular Weight ~212.17 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
LogP (Predicted) 2.8 - 3.2Moderate lipophilicity; crosses cell membranes but requires DMSO.
Solubility DMSO (up to 50 mM)Critical: Insoluble in water. Precipitates in >1% aqueous DMSO.
Storage -20°C, DesiccatedAmine is prone to oxidation; store under inert gas (Argon/N2) if possible.

Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Objective: Validate that 6-TF-IQA physically binds to WDR5 inside living cells (MV4-11 leukemia line). Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).
Materials:
  • Cell Line: MV4-11 (ATCC® CRL-9591™).

  • Compound: 6-TF-IQA (10 mM DMSO stock).

  • Lysis Buffer: PBS + Protease Inhibitor Cocktail.

  • Detection: Western Blot (Anti-WDR5 antibody, e.g., Cell Signaling Tech #13105).

Step-by-Step Methodology:
  • Cell Treatment:

    • Seed MV4-11 cells at

      
       cells/mL in T-25 flasks.
      
    • Treat with 10 µM 6-TF-IQA or DMSO Control (0.1%) for 2 hours at 37°C.

    • Expert Insight: Short incubation (1-2h) is sufficient for target engagement; longer times risk secondary toxicity confounding the thermal shift.

  • Harvest & Aliquot:

    • Pellet cells (300 x g, 5 min), wash with PBS.

    • Resuspend in PBS containing protease inhibitors.

    • Aliquot 50 µL of cell suspension into 8 PCR tubes for each treatment group.

  • Thermal Challenge:

    • Using a gradient PCR cycler, heat tubes to: 40, 43, 46, 49, 52, 55, 58, 61°C for 3 minutes.

    • Immediately cool to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add mild detergent (0.4% NP-40) to lyse cells. Freeze-thaw x2 (liquid nitrogen/37°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

    • Crucial Step: Collect the supernatant (soluble fraction).

  • Analysis:

    • Run supernatants on SDS-PAGE.

    • Blot for WDR5.

    • Success Criteria: The 6-TF-IQA treated samples should show WDR5 bands persisting at higher temperatures (e.g., 52-55°C) compared to the DMSO control (which typically disappears >49°C).

Protocol B: Functional Proliferation Screen (Resazurin Assay)

Objective: Assess the antiproliferative potency (


) of 6-TF-IQA in MLL-rearranged leukemia cells.
Experimental Design:
  • Test Line: MV4-11 (MLL-AF4 fusion, sensitive).

  • Control Line: K562 (BCR-ABL fusion, WDR5-independent, resistant control).

  • Readout: Resazurin (AlamarBlue) reduction.

Workflow:
  • Seeding:

    • Seed cells at 5,000 cells/well in 96-well black-walled plates (90 µL volume).

    • Incubate for 24h to equilibrate.

  • Dosing (Serial Dilution):

    • Prepare a 1000x compound plate in DMSO (Start 10 mM

      
       1:3 dilutions).
      
    • Dilute 1:100 into media (10x intermediate).

    • Add 10 µL of 10x intermediate to cells.

    • Final Concentration Range: 10 µM down to 1 nM. Final DMSO = 0.1%.

  • Incubation:

    • Incubate for 72 hours .

    • Expert Insight: Epigenetic drugs are "slow-acting." They require cell division to dilute existing methylation marks. 24h assays will yield false negatives.

  • Readout:

    • Add 10 µL Resazurin reagent. Incubate 2-4 hours.

    • Measure Fluorescence (Ex 560nm / Em 590nm).

  • Data Analysis:

    • Normalize to DMSO control (100%) and Staurosporine/Blank (0%).

    • Fit to a 4-parameter logistic equation.

    • Expected Result: MV4-11

      
       should be in the low micromolar range (1-5 µM) for the fragment. Optimized derivatives may reach nanomolar potency.
      

References

  • Grebien, F., et al. (2015). Pharmacological targeting of the WDR5-MLL interaction in C/EBPα N-terminal leukemia. Nature Chemical Biology, 11(8), 571–578. Link

  • Karatas, H., et al. (2013). High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein–protein interaction. Journal of the American Chemical Society, 135(2), 669-682. Link

  • BenchChem Technical Review. (2025). The Emerging Potential of 6-(Trifluoromethyl)isoquinolin-1(2H)-one in Oncology. BenchChem Application Notes. Link

  • Wang, F., et al. (2018). Discovery of Potent Small-Molecule Inhibitors of the WDR5–MYC Interaction. Journal of Medicinal Chemistry, 61(12), 5664–5680. Link

Disclaimer: This Application Note is for research use only. 6-TF-IQA is a chemical probe and not approved for clinical use.

Sources

Application

Application Note: 6-(Trifluoromethyl)isoquinolin-1-amine in Kinase Inhibitor SAR Studies

[1][2] Executive Summary This application note details the utilization of 6-(Trifluoromethyl)isoquinolin-1-amine (6-CF3-IQ1A) as a high-value scaffold in Structure-Activity Relationship (SAR) campaigns. Primarily recogni...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the utilization of 6-(Trifluoromethyl)isoquinolin-1-amine (6-CF3-IQ1A) as a high-value scaffold in Structure-Activity Relationship (SAR) campaigns. Primarily recognized as a potent ATP-competitive hinge binder , this moiety is critical in the development of inhibitors for Rho-associated protein kinase (ROCK) and Receptor Interacting Protein Kinase 1 (RIP1) .[1]

The incorporation of the trifluoromethyl (


) group at the C6 position modulates lipophilicity and metabolic stability while maintaining the essential hydrogen-bonding motif required for kinase hinge regions.[1] This guide provides validated protocols for synthesis, purification, and biochemical evaluation, designed to accelerate lead optimization in drug discovery.[1][2]

Chemical Biology & Mechanistic Insight

The Hinge Binding Motif

The 1-aminoisoquinoline core functions as a bidentate hydrogen bond donor/acceptor system.[2] In the ATP-binding pocket of kinases (e.g., ROCK1, RIP1):

  • N2 (Isoquinoline Nitrogen): Acts as a hydrogen bond acceptor interacting with the backbone amide nitrogen of the hinge region (e.g., Met95 in RIP1).[1]

  • 1-Amino Group (

    
    ):  Acts as a hydrogen bond donor to the backbone carbonyl oxygen.[1][2]
    
The Role of the 6-Trifluoromethyl Group

The


 group is not merely a lipophilic bulk; it serves three distinct medicinal chemistry functions:
  • Metabolic Blocking: It protects the C6 position from cytochrome P450-mediated oxidation, a common clearance pathway for isoquinolines.[2]

  • Electronic Modulation: The strong electron-withdrawing nature (

    
    ) reduces the 
    
    
    
    of the isoquinoline ring nitrogen, tuning the protonation state to favor binding in neutral or specific pH microenvironments within the pocket.
  • Hydrophobic Filling: It targets the "gatekeeper" or hydrophobic back-pocket regions, often enhancing selectivity over closely related kinases like PKA.[2]

Physicochemical Profile
PropertyValue (Approx.)Significance in SAR
Molecular Weight 212.17 g/mol Fragment-like, allows room for elaboration.[1][2]
cLogP 2.3 - 2.8Optimal for membrane permeability (CNS/Peripheral).[1][2]
TPSA 39 ŲHigh oral bioavailability potential.[2]

(Conj. Acid)
~5.8 - 6.5Less basic than non-fluorinated analog; reduces lysosomal trapping.[1][2]

Experimental Protocols

Protocol A: Synthesis of 6-(Trifluoromethyl)isoquinolin-1-amine

Rationale: Direct amination of the 1-chloro precursor is preferred over Chichibabin reactions to avoid regioisomeric mixtures.[2]

Reagents Required:

  • 1-Chloro-6-(trifluoromethyl)isoquinoline (Start Material)[1][2]

  • Ammonia in Methanol (7N) or Ammonium Hydroxide (28%)[1][2]

  • Copper(I) Iodide (CuI) (Catalyst - optional but accelerates rate)[1][2]

  • L-Proline (Ligand - if using CuI)[1][2]

  • DMSO (Solvent)[1][2]

Step-by-Step Methodology:

  • Charge: In a high-pressure steel pressure vessel (bomb), dissolve 1.0 eq of 1-chloro-6-(trifluoromethyl)isoquinoline in DMSO (5 mL/g).

  • Catalyst Addition: Add 10 mol% CuI and 20 mol% L-Proline. (Note: Uncatalyzed

    
     is possible but requires higher temperatures).[1][2]
    
  • Amination: Add 10 eq of

    
     (7N in MeOH).[1][2] Seal the vessel immediately.
    
  • Reaction: Heat to 100°C for 12–18 hours. Monitor via LC-MS for the disappearance of the chloro-starting material (M+H ~229) and appearance of product (M+H ~213).[1]

  • Work-up: Cool to room temperature. Vent carefully. Dilute with Ethyl Acetate (EtOAc) and wash 3x with water to remove DMSO/Copper salts.[1][2]

  • Purification: Dry organic layer over

    
    . Concentrate. Purify via Flash Column Chromatography (SiO2) using a gradient of 0–10% Methanol in Dichloromethane (DCM).[1][2]
    
    • Tip: The product is polar; adding 1%

      
       to the eluent improves peak shape.
      
Protocol B: In Vitro ROCK1 Kinase Inhibition Assay

Rationale: To validate the SAR potency of the synthesized fragment or its derivatives.

Materials:

  • Recombinant Human ROCK1 (active)[1][2]

  • Substrate: S6K substrate peptide (KRRRLASLR)[1][2]

  • ATP (

    
     apparent concentration, typically 10 µM)[1][2]
    
  • Detection Reagent: ADP-Glo™ (Promega) or similar luminescence-based ADP detector.[1][2]

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of 6-CF3-IQ1A in 100% DMSO (Top concentration 100 µM).

  • Enzyme Mix: Dilute ROCK1 in Kinase Buffer (50 mM Tris pH 7.5, 10 mM

    
    , 0.1% BSA, 1 mM DTT).
    
  • Incubation: Add 2 µL compound + 4 µL Enzyme to a 384-well white plate. Incubate 10 min at RT (allows "Type I" binding equilibrium).

  • Reaction Start: Add 4 µL of ATP/Substrate mix.

  • Run: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL ADP-Glo Reagent (stops kinase, depletes ATP).[1][2] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Light).[1][2]

  • Analysis: Read Luminescence. Fit data to a sigmoidal dose-response curve (Variable Slope) to determine

    
    .[1][2]
    

Visualization of Workflows & SAR Logic

Synthesis & Assay Workflow

This diagram illustrates the critical path from raw material to validated SAR data point.[2]

G cluster_0 Synthesis (Protocol A) cluster_1 Biological Validation (Protocol B) SM 1-Chloro-6-(CF3) isoquinoline Rxn Amination (NH3/MeOH, CuI, 100°C) SM->Rxn Pur Purification (SiO2 Flash, DCM:MeOH) Rxn->Pur Prod 6-(CF3)isoquinolin-1-amine Pur->Prod Assay ROCK1 Kinase Assay (ADP-Glo, ATP Km) Prod->Assay Data IC50 Determination & SAR Analysis Assay->Data

Caption: Integrated workflow for the synthesis and biochemical validation of 6-CF3-isoquinolin-1-amine.

SAR Decision Tree

How to interpret the data and optimize the scaffold based on the 6-CF3 moiety.

SAR Hit Hit: 6-(CF3)isoquinolin-1-amine (IC50 < 1 µM) Check1 Check Selectivity (vs PKA / PKG) Hit->Check1 Sel_Good Selectivity > 10x Check1->Sel_Good Yes Sel_Bad Selectivity < 10x Check1->Sel_Bad No Opt_Pk Optimize PK: Derivatize 1-Amino group (Urea/Amide linkers) Sel_Good->Opt_Pk Opt_Core Core Hopping: Shift CF3 to Pos 7 or Change Core to Quinazoline Sel_Bad->Opt_Core Result Lead Candidate (ROCK/RIP1 Inhibitor) Opt_Pk->Result Opt_Core->Result

Caption: Strategic SAR decision tree for optimizing the 6-CF3-isoquinolin-1-amine scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete displacement of Chlorine.[1][2]Increase temperature to 120°C or switch to microwave irradiation (140°C, 30 min). Ensure anhydrous

source is fresh.[2]
Poor Solubility in Assay High lipophilicity of

+ planar core.[2]
Limit DMSO concentration to <1% final.[2] Use CHAPS (0.05%) in kinase buffer to prevent aggregation.[1][2]
Non-Specific Binding Compound aggregation ("Promiscuous inhibitor").[1][2]Run assay with and without Triton X-100 (0.01%).[1][2] If potency shifts >3-fold, aggregation is likely.[1][2]
Lack of Potency Incorrect binding mode.[2]Verify hinge binding via X-ray co-crystallography or docking.[2] Ensure the 1-amino group is not substituted with bulky groups that disrupt H-bonds.[1][2]

References

  • Adam, J. M., et al. (2011).[1][2][3][4] Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Ray, P. C., et al. (2011).[1][2][4] Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Harris, P. A., et al. (2016).[1][2] Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. Journal of Medicinal Chemistry. [1][2]

  • Google Patents. (2018).[1][2] WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(Trifluoromethyl)isoquinolin-1-amine

Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)isoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)isoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The presence of the electron-withdrawing trifluoromethyl group on the isoquinoline core introduces unique challenges that require careful consideration of reaction conditions and mechanistic pathways.

Visualizing the Synthetic Pathway

A common and effective strategy for synthesizing 6-(Trifluoromethyl)isoquinolin-1-amine involves a multi-step process. This typically begins with the construction of the core isoquinoline structure, followed by functionalization at the 1-position. The diagram below outlines a plausible and widely applicable synthetic route.

Synthetic_Pathway cluster_0 Part 1: Isoquinoline Core Synthesis cluster_1 Part 2: Amination at C1 Position Starting_Material 3-(Trifluoromethyl)phenethylamine Amide_Formation Amide Formation Starting_Material->Amide_Formation Acyl Chloride Bischler_Napieralski Bischler-Napieralski Cyclization Amide_Formation->Bischler_Napieralski POCl3, Heat Dehydrogenation Dehydrogenation Bischler_Napieralski->Dehydrogenation Pd/C, Heat Chlorination Chlorination at C1 Dehydrogenation->Chlorination POCl3 Amination Nucleophilic Amination Chlorination->Amination NH3 source (e.g., NH4OH) Final_Product 6-(Trifluoromethyl)isoquinolin-1-amine Amination->Final_Product

Caption: Proposed synthetic pathway for 6-(Trifluoromethyl)isoquinolin-1-amine.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: Isoquinoline Core Synthesis
Issue 1: Low Yield in Bischler-Napieralski Cyclization

Question: I am attempting the Bischler-Napieralski reaction to form the dihydroisoquinoline ring, but I am observing a low yield of the desired product. What are the likely causes and how can I improve the yield?

Answer: The Bischler-Napieralski reaction is a powerful tool for constructing the isoquinoline core from β-phenylethylamides[1][2]. However, the success of this reaction is highly dependent on the electronic nature of the aromatic ring.

  • Causality: The electron-withdrawing trifluoromethyl (-CF3) group at the meta position to the cyclization site deactivates the aromatic ring towards electrophilic aromatic substitution. This makes the ring closure step more challenging compared to syntheses with electron-donating groups. The trifluoromethyl group enhances the acidity of the amide proton, which can also influence the reaction pathway[3].

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the deactivation by the -CF3 group. Microwave-assisted heating can sometimes be beneficial for improving yields and reducing reaction times in similar isoquinoline syntheses[4].

    • Use a Stronger Lewis Acid: While phosphorus oxychloride (POCl3) is commonly used, you might consider stronger dehydrating agents or Lewis acids like phosphorus pentoxide (P2O5) or trifluoromethanesulfonic anhydride (Tf2O)[5][2].

    • Optimize Solvent: The choice of solvent can influence the reaction. Toluene or xylene are common, but for deactivated substrates, a higher boiling point solvent might be necessary.

    • Consider an Alternative Route: If the Bischler-Napieralski reaction remains low-yielding, a Pictet-Spengler reaction could be an alternative for forming the isoquinoline skeleton, although this would require a different starting material[6][7][8][9].

ParameterStandard ConditionRecommended for Deactivated Ring
Dehydrating Agent POCl3P2O5 in POCl3, or Tf2O
Temperature 80-110 °C120-150 °C (or microwave irradiation)
Solvent TolueneXylene, or solvent-free
Issue 2: Incomplete Dehydrogenation to the Aromatic Isoquinoline

Question: My dehydrogenation of the dihydroisoquinoline intermediate is sluggish and results in a mixture of starting material and the desired aromatic product. How can I drive this reaction to completion?

Answer: The dehydrogenation (aromatization) step is crucial for obtaining the final isoquinoline ring system.

  • Causality: Incomplete dehydrogenation can be due to several factors, including catalyst deactivation, insufficient reaction time or temperature, or the presence of impurities that poison the catalyst.

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: Palladium on carbon (Pd/C) is a standard catalyst for this transformation. Ensure you are using a high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate.

    • Hydrogen Acceptor: The reaction is often carried out in a high-boiling solvent like decalin or diphenyl ether to facilitate the removal of hydrogen gas. Alternatively, a hydrogen acceptor like maleic acid can be added.

    • Reaction Time and Temperature: Increase the reaction time and/or temperature to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC-MS.

    • Purification of the Intermediate: Ensure the dihydroisoquinoline intermediate is sufficiently pure before the dehydrogenation step, as impurities can poison the catalyst.

Part 2: Amination at the C1 Position
Issue 3: Difficulty in Chlorination at the C1 Position

Question: I am trying to convert the 6-(trifluoromethyl)isoquinolin-1(2H)-one to the 1-chloro derivative using POCl3, but the reaction is not proceeding as expected. What could be the issue?

Answer: The conversion of the isoquinolinone to the 1-chloro-isoquinoline is a critical step for subsequent amination.

  • Causality: While POCl3 is the standard reagent for this transformation, the reactivity can be influenced by the solubility of the starting material and the reaction temperature. The electron-withdrawing -CF3 group is unlikely to significantly hinder this reaction electronically but may affect the physical properties of the intermediate.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The reaction is sensitive to moisture, which can decompose the POCl3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature and Reaction Time: The reaction often requires heating. Refluxing in POCl3 is a common procedure. Ensure the reaction is heated for a sufficient duration.

    • Addition of a Base: In some cases, the addition of a tertiary amine base like N,N-dimethylaniline can facilitate the reaction.

    • Work-up Procedure: The work-up is critical. The reaction mixture is typically poured carefully onto ice to quench the excess POCl3. The pH is then adjusted to be basic to precipitate the product.

Issue 4: Low Yield or No Reaction in the Final Amination Step

Question: I have the 1-chloro-6-(trifluoromethyl)isoquinoline, but the nucleophilic substitution with an ammonia source is giving low yields of the desired 1-amino product. What are the key factors for a successful amination?

Answer: Nucleophilic aromatic substitution (SNAr) at the C1 position of the isoquinoline ring is generally facile. However, optimizing the conditions is key to achieving high yields.

  • Causality: The electron-withdrawing -CF3 group at the 6-position should electronically activate the C1 position towards nucleophilic attack. Therefore, a low yield is more likely due to suboptimal reaction conditions rather than electronic deactivation. Potential issues include the choice of ammonia source, solvent, temperature, and the presence of side reactions.

  • Troubleshooting Steps:

    • Choice of Ammonia Source: Aqueous or alcoholic ammonia (NH4OH or NH3 in methanol) can be used. For a more forcing reaction, a sealed tube or autoclave might be necessary to reach higher temperatures and pressures.

    • Solvent: The choice of solvent is crucial. Alcohols like ethanol or isopropanol are often used.

    • Temperature: This reaction often requires elevated temperatures (100-150 °C). A sealed vessel is necessary to prevent the escape of ammonia.

    • Catalysis: While often not necessary for activated substrates, copper-catalyzed amination could be explored if uncatalyzed methods fail.

    • Alternative Amination Strategies: If direct amination is problematic, consider alternative methods like a Buchwald-Hartwig amination, although this would require a more complex setup with a palladium catalyst and a suitable amine source[10].

Amination_Troubleshooting Start Low Yield in Amination Check_Ammonia Ammonia Source and Concentration Start->Check_Ammonia Check_Temp Reaction Temperature and Pressure Check_Ammonia->Check_Temp If source is appropriate Check_Solvent Solvent Choice Check_Temp->Check_Solvent If temp/pressure is optimal Consider_Catalyst Consider Cu or Pd Catalysis Check_Solvent->Consider_Catalyst If solvent is suitable

Caption: Decision workflow for troubleshooting the amination step.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during this synthesis? A1: Several reagents used in this synthesis are hazardous. Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water[11]. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. The 1-chloro-6-(trifluoromethyl)isoquinoline intermediate is likely to be an irritant[12]. High-pressure reactions in sealed tubes or autoclaves require a blast shield and careful monitoring of pressure. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q2: How does the trifluoromethyl group affect the purification of intermediates and the final product? A2: The trifluoromethyl group significantly increases the lipophilicity of the molecule[13]. This can be advantageous in extractions into organic solvents but may present challenges in chromatography. Fluorinated compounds can exhibit different retention behaviors on silica gel compared to their non-fluorinated analogs. It may be necessary to use solvent systems with a higher proportion of a non-polar eluent. Additionally, 19F NMR can be a powerful tool for monitoring reactions and assessing the purity of trifluoromethylated compounds[14].

Q3: Are there alternative methods for introducing the amine group at the C1 position? A3: Yes, besides the SNAr reaction on a 1-chloro intermediate, other methods exist. For instance, rhodium-catalyzed oxidative coupling of benzamidines with alkynes can directly produce 1-aminoisoquinolines, although this would represent a completely different synthetic strategy from the outset[15]. Another approach could involve the conversion of the 1-isoquinolinone to a triflate, followed by a palladium-catalyzed amination.

Q4: Can I expect any common side products during the Bischler-Napieralski reaction? A4: A potential side product in the Bischler-Napieralski reaction is the formation of a styrene derivative through elimination, especially if the reaction is overheated or if there are issues with the cyclization step[5]. Careful control of the reaction temperature is crucial to minimize this side reaction.

Experimental Protocols

Protocol 1: Bischler-Napieralski Cyclization and Dehydrogenation
  • Amide Formation: To a solution of 3-(trifluoromethyl)phenethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a suitable acylating agent (e.g., acetyl chloride, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up by washing with water and brine, then dry the organic layer and concentrate in vacuo.

  • Cyclization: To the crude amide, add phosphorus oxychloride (POCl3, 5-10 eq) and heat the mixture to reflux (typically 100-110 °C) for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with a concentrated NaOH solution to pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate.

  • Dehydrogenation: Dissolve the crude dihydroisoquinoline in a high-boiling solvent (e.g., decalin). Add 10 mol% of Pd/C (10% w/w). Heat the mixture to reflux for 12-24 hours.

  • Purification: Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify the residue by column chromatography on silica gel.

Protocol 2: Chlorination and Amination
  • Chlorination: To the 6-(trifluoromethyl)isoquinolin-1(2H)-one (1.0 eq), add phosphorus oxychloride (POCl3, 5 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to 100 °C for 3-5 hours.

  • Work-up: After cooling, carefully pour the mixture onto ice. Neutralize with a saturated NaHCO3 solution and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the crude 1-chloro-6-(trifluoromethyl)isoquinoline.

  • Amination: Place the crude 1-chloro-6-(trifluoromethyl)isoquinoline in a sealed tube with a solution of ammonia in methanol (7N) or aqueous ammonia (28%). Heat the mixture to 120-150 °C for 12-24 hours.

  • Purification: Cool the reaction vessel, and concentrate the mixture. Purify the residue by column chromatography on silica gel to yield the final product, 6-(trifluoromethyl)isoquinolin-1-amine.

References

  • YouTube. (2019). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. Available at: [Link]

  • Dal Piaz, V., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH. Available at: [Link]

  • Organic Chemistry Portal. Pictet Spengler synthesis of isoquinoline. Available at: [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry. Available at: [Link]

  • Centurion University. Synthesis of isoquinolines - CUTM Courseware. Available at: [Link]

  • YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. Available at: [Link]

  • MySkinRecipes. 6-(Trifluoromethyl)isoquinolin-5-amine. Available at: [Link]

  • Wikipedia. Isoquinoline. Available at: [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. Available at: [Link]

  • Zhang, B., & Studer, A. (2014). 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles. Organic & Biomolecular Chemistry. Available at: [Link]

  • RSC Publishing. (2026). Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Available at: [Link]

  • Google Patents. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Journal of the American Chemical Society. (2026). Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. Available at: [Link]

  • ACS Publications. (2026). Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. Available at: [Link]

  • MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Available at: [Link]

  • ACS Publications. (1999). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • NIH. (2021). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC. Available at: [Link]

  • PubChem - NIH. Isoquinoline, 1-chloro-. Available at: [Link]

  • PubMed. (2016). Copper-Catalyzed Aromatic Trifluoromethylation and the Related Transformations. Available at: [Link]

  • Sci-Hub. (2011). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed Oxidative Coupling. Available at: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC - NIH. Available at: [Link]

  • MDPI. (2021). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Available at: [Link]

  • Google Patents. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • PubMed. (2021). Three-Component Bisannulation for the Synthesis of Trifluoromethylated Tetracyclic Aza-Aromatics through Six C(sp3)-F Bond Cleavage and Four C-N Bond Formation. Available at: [Link]

  • ResearchGate. (2025). (PDF) One‐Pot Cascade Synthesis of Isoquinolinone‐Fused Quinoxalines Through Sequential Rh(III)/Pd(II) Catalysis. Available at: [Link]

  • ACS Publications. (2026). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Available at: [Link]

  • PubMed. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Available at: [Link]

  • Frontiers. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 6-(Trifluoromethyl)isoquinolin-1-amine

Case ID: REC-TFM-ISOQ-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Molecule Profile Welcome to the technical support hub for 6-(Trifluoromethyl)isoquinolin-1-amine . This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-TFM-ISOQ-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Welcome to the technical support hub for 6-(Trifluoromethyl)isoquinolin-1-amine . This guide addresses the specific purification challenges associated with this molecule.

The difficulty in recrystallizing this compound arises from its amphiphilic duality :

  • The Polar Head: The 1-aminoisoquinoline moiety is basic and capable of hydrogen bonding, making it soluble in polar protic solvents.

  • The Lipophilic Tail: The 6-trifluoromethyl (CF

    
    ) group is highly lipophilic and electron-withdrawing, drastically altering solubility compared to the non-fluorinated parent.
    

This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.[1] The protocols below are engineered to suppress this phenomenon.

Solvent Selection Strategy

The following table summarizes solvent systems based on the dielectric requirement of the trifluoromethyl-amine interaction.

Table 1: Solvent Compatibility Matrix

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95%) / Water Primary ChoiceHigh Best balance. The amine dissolves in hot EtOH; water acts as the anti-solvent to force nucleation upon cooling.
Toluene / Heptane AlternativeMedium Useful for highly lipophilic crude samples. The CF

group improves solubility in hot toluene.
Ethyl Acetate / Hexane Anti-SolventLow/Medium Risk of oiling out is high due to rapid precipitation. Use only if the sample is already >90% pure.
Methanol SolventLow Too soluble. High losses in mother liquor expected unless cooled to -20°C.
Dichloromethane (DCM) Extraction OnlyN/A Excellent for dissolving the compound but poor for crystallization (too volatile, high solubility).

Standard Operating Procedures (SOPs)

Protocol A: The "Slow-Switch" Thermal Recrystallization

Best for: Material with purity >85% exhibiting slight coloration.

Theory: This method utilizes the steep solubility curve of the aminoisoquinoline in ethanol while using water to lower the solubility limit gently, preventing the formation of an amorphous oil.

  • Dissolution: Place crude solid in a round-bottom flask. Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If solids remain, add Ethanol in 1 mL increments until fully dissolved.

    • Critical Check: If the solution is dark brown/black, add Activated Carbon (5 wt%), stir for 10 mins at reflux, and filter hot through Celite.

  • Nucleation Point: Remove from heat. While the solution is still near boiling, add hot Water (80°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add exactly 0.5 mL of hot Ethanol to clear the turbidity.

  • Controlled Cooling: Wrap the flask in a towel or place it in a warm oil bath (heat turned off) to allow it to cool to room temperature over 2-3 hours.

    • Why? Rapid cooling traps impurities and causes oiling.

  • Harvest: Cool to 4°C in a fridge for 1 hour. Filter the crystals and wash with cold 50% EtOH/Water.

Protocol B: Chemical Purification (Acid-Base Swing)

Best for: Crude reaction mixtures (Purity <80%) or "Oiled Out" residues.

Theory: 1-Aminoisoquinolines are basic (


). Converting the amine to a hydrochloride salt renders it water-soluble, allowing non-basic lipophilic impurities to be washed away with organics.

Workflow Diagram (DOT):

AcidBasePurification Start Crude Mixture (Solid/Oil) Dissolve Dissolve in DCM Start->Dissolve Acidify Add 1M HCl (aq) Dissolve->Acidify Separate Phase Separation Acidify->Separate OrgPhase Organic Phase (Discard Non-Basic Impurities) Separate->OrgPhase AqPhase Aqueous Phase (Contains Product-HCl Salt) Separate->AqPhase Basify Adjust pH to 10 (using NaOH or NH4OH) AqPhase->Basify Extract Extract into EtOAc or DCM Basify->Extract Evap Evaporate Solvent Extract->Evap Final Pure Free Base (Proceed to Protocol A) Evap->Final

Caption: Chemical purification workflow utilizing the basicity of the isoquinoline nitrogen to purge non-basic impurities.

Troubleshooting Guide (FAQ)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns milky, and oily droplets settle at the bottom instead of crystals.[1] Root Cause: The CF


 group lowers the melting point of the solvated species. The solution temperature is currently above the melting point of the solvated product but below its saturation point.
Corrective Actions: 
  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.

  • Dilute: Add more solvent (Ethanol). A slightly more dilute solution lowers the saturation temperature, allowing crystals to form at a lower temperature where the product is solid, not liquid.

  • Reference Insight: Oiling out is a kinetic issue.[1] Slowing the generation of supersaturation is the primary fix [1].

Issue 2: Persistent Coloration

Symptom: Crystals are technically pure (by NMR) but appear yellow or brown. Root Cause: Aminoisoquinolines are prone to air-oxidation, forming trace quinone-like impurities or azo-dimers that are highly colored even at ppm levels. Corrective Actions:

  • Acid Wash: Rinse the crystals with cold, slightly acidic ethanol (0.1% HCl). The protonated form of the impurity may be more soluble in the wash.

  • Bisulfite Wash: If the color persists, wash the organic layer (during Protocol B) with Sodium Bisulfite (NaHSO

    
    ) solution to reduce oxidized species.
    
Issue 3: Low Yield

Symptom: Recovery is <50%. Root Cause: The CF


 group increases solubility in organic solvents more than expected.
Corrective Actions: 
  • Collect the mother liquor (filtrate).

  • Evaporate to half volume.

  • Cool to -20°C (freezer) overnight to harvest a "second crop." Note: The second crop usually requires recrystallization.

Advanced Logic: The Impurity Purge Tree

Use this logic flow to determine the correct purification path based on your analytical data (TLC/LC-MS).

PurificationLogic Input Analyze Crude (LC-MS / TLC) Decision1 Purity > 85%? Input->Decision1 PathA Protocol A (EtOH/Water Recryst) Decision1->PathA Yes PathB Protocol B (Acid/Base Extraction) Decision1->PathB No Decision2 Impurity Type? PathB->Decision2 After Extraction Regio Regioisomers (e.g. 5-CF3 isomer) Decision2->Regio Isomers Present Tars Tars / Baseline Decision2->Tars Color Only Action1 Column Chromatography (DCM/MeOH) Regio->Action1 Action2 Activated Carbon + Protocol A Tars->Action2

Caption: Decision tree for selecting the appropriate purification method based on initial purity and impurity profile.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Technical Resources. Link

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine." BenchChem Technical Guides. Link

  • ChemicalBook. "1-Aminoisoquinoline Properties and Safety." ChemicalBook CAS Database. Link

  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Pharmaceuticals, 2023. Link

  • Vertex AI Search. "Purification of isoquinoline derivatives (Patent WO2018125548A1)." Google Patents. Link

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 6-(Trifluoromethyl)isoquinolin-1-amine before handling. The CF3 group may increase skin permeability; wear appropriate PPE.

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Isoquinolinamines

Welcome to the Technical Support Center for the synthesis of substituted isoquinolinamines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted isoquinolinamines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and pitfalls encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot your experiments effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary synthetic routes to substituted isoquinolinamines?

    • Why is the electronic nature of my aromatic ring so critical?

  • Troubleshooting Guide: Synthesis of the Isoquinoline Core

    • Part A: The Bischler-Napieralski Reaction

      • Problem: Low or no yield of the desired 3,4-dihydroisoquinoline.

      • Problem: My reaction is producing a significant amount of a styrene byproduct.

      • Problem: I'm observing the formation of an unexpected regioisomer.

    • Part B: The Pictet-Spengler Reaction

      • Problem: The reaction is sluggish or fails with electron-deficient phenethylamines.

      • Problem: How can I control diastereoselectivity in the Pictet-Spengler reaction?

  • Troubleshooting Guide: Amination of the Isoquinoline Ring

    • Problem: The Chichibabin amination of my isoquinoline is inefficient.

    • Problem: Nucleophilic aromatic substitution (SNAr) of my halo-isoquinoline is not proceeding.

  • Purification and Characterization

    • How do I purify my highly polar substituted isoquinolinamine?

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to substituted isoquinolinamines?

A1: The synthesis of substituted isoquinolinamines is typically a two-stage process:

  • Formation of the Isoquinoline Core: This is most commonly achieved through classical named reactions such as the Bischler-Napieralski reaction or the Pictet-Spengler reaction .[1][2] These methods construct the fundamental bicyclic isoquinoline scaffold from acyclic precursors.

  • Introduction of the Amino Group (Amination): Once the isoquinoline ring is formed, the amine functionality is introduced. Common methods include the Chichibabin reaction for direct amination or nucleophilic aromatic substitution (SNAr) on a pre-functionalized halo-isoquinoline.[3][4]

The choice of route depends on the desired substitution pattern and the electronic properties of the available starting materials.

Q2: Why is the electronic nature of my aromatic ring so critical?

A2: The electronic nature of the aromatic ring of your starting material (e.g., the β-phenethylamine derivative) is paramount because the key cyclization steps in both the Bischler-Napieralski and Pictet-Spengler reactions are intramolecular electrophilic aromatic substitutions.[5][6]

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards the electrophilic cyclization. This generally leads to higher yields and allows for milder reaction conditions.[7]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring, deactivating it towards electrophilic attack. This can lead to very low yields or complete reaction failure under standard conditions.[8][9]

The following workflow illustrates the general decision-making process based on the electronic nature of the substrate.

G Start Substituted Phenethylamine Starting Material Check_Electronics Assess Electronic Nature of Aromatic Ring Start->Check_Electronics EDG Electron-Donating Groups Present Check_Electronics->EDG EDG EWG Electron-Withdrawing Groups Present Check_Electronics->EWG EWG Bischler Bischler-Napieralski Reaction (Standard Conditions) EDG->Bischler Pictet Pictet-Spengler Reaction (Mild Acid Catalysis) EDG->Pictet Harsh_Bischler Bischler-Napieralski Reaction (Forced Conditions, e.g., P₂O₅/POCl₃) EWG->Harsh_Bischler Superacid_Pictet Pictet-Spengler Reaction (Superacid Catalysis) EWG->Superacid_Pictet Alternative Consider Alternative Synthetic Routes Harsh_Bischler->Alternative If fails Superacid_Pictet->Alternative If fails

Caption: Decision workflow based on substrate electronics.

Troubleshooting Guide: Synthesis of the Isoquinoline Core

Part A: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction cyclizes β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent.[1][5]

G Amide β-Arylethylamide Intermediate Nitrilium Ion Intermediate Amide->Intermediate + Reagent Reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product 3,4-Dihydroisoquinoline Cyclization->Product

Caption: Simplified Bischler-Napieralski reaction pathway.

This is one of the most common issues and can stem from several factors:

  • Causality 1: Deactivated Aromatic Ring. As discussed in the FAQs, electron-withdrawing groups on the aromatic ring significantly hinder the crucial cyclization step.[8]

    • Solution: For substrates with EWGs, more forceful dehydrating conditions are necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often effective where POCl₃ alone fails.[5][8] The P₂O₅ generates a pyrophosphate intermediate, which is a superior leaving group.[10]

  • Causality 2: Insufficiently Potent Dehydrating Agent. For moderately activated or unactivated aromatic rings, common dehydrating agents like POCl₃ may not be strong enough to drive the reaction to completion.

    • Solution: Employ a more potent dehydrating agent. Triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine is a powerful combination that can effect cyclization under milder temperature conditions.[11][12]

Dehydrating AgentTypical ConditionsSubstrate Suitability
POCl₃Reflux in toluene or acetonitrileElectron-rich aromatics
P₂O₅ in POCl₃RefluxElectron-deficient aromatics[5][8]
Tf₂O, 2-chloropyridineCH₂Cl₂, 0 °C to rtBroad scope, including less activated systems[12]
Polyphosphoric acid (PPA)100-150 °CElectron-rich aromatics

Table 1. Comparison of common dehydrating agents for the Bischler-Napieralski reaction.

  • Causality: Retro-Ritter Reaction. The nitrilium ion intermediate can undergo a competing elimination reaction, known as a retro-Ritter reaction, to form a stable styrene derivative.[10] This is particularly problematic when the resulting styrene is highly conjugated.

G Nitrilium Nitrilium Ion Intermediate Cyclization Desired Cyclization Nitrilium->Cyclization Elimination Retro-Ritter Elimination Nitrilium->Elimination Product 3,4-Dihydroisoquinoline Cyclization->Product Byproduct Styrene Byproduct Elimination->Byproduct G Isoquinoline Isoquinoline Adduct σ-adduct (Meisenheimer complex) Isoquinoline->Adduct + NaNH₂ NaNH2 NaNH₂ Elimination Hydride (H⁻) Elimination Adduct->Elimination Product 1-Aminoisoquinoline Elimination->Product

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 6-(Trifluoromethyl)isoquinolin-1-amine vs. Established ROCK Inhibitors

Topic: 6-(Trifluoromethyl)isoquinolin-1-amine vs. Standard ROCK Inhibitors Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists Executive Summary: The Evol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(Trifluoromethyl)isoquinolin-1-amine vs. Standard ROCK Inhibitors Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary: The Evolution of the Isoquinoline Warhead

In the landscape of Rho-associated protein kinase (ROCK) inhibition, the isoquinolin-1-amine core has long served as the "hinge-binding" anchor for many clinical and tool compounds. While Fasudil (5-substituted) and Ripasudil (4-fluoro-5-substituted) represent the first generation of clinical success, 6-(Trifluoromethyl)isoquinolin-1-amine (CAS 1196157-31-9) represents a distinct structural class—the 6-substituted scaffold .

This guide objectively compares the 6-(Trifluoromethyl)isoquinolin-1-amine scaffold against the "Gold Standards" (Fasudil, Y-27632) to assist researchers in selecting the optimal probe for structure-activity relationship (SAR) studies and next-generation inhibitor design.

Structural & Mechanistic Comparison

The primary differentiator lies in the substitution vector on the isoquinoline ring, which dictates the molecule's orientation within the ATP-binding pocket of ROCK1/2.

Comparative Analysis of Chemical Scaffolds
Feature6-(Trifluoromethyl)isoquinolin-1-amine Fasudil (HA-1077) Y-27632
Core Scaffold Isoquinolin-1-amine5-Isoquinolinesulfonamide4-Aminopyridine
Key Substituent 6-CF3 (Trifluoromethyl) 5-Sulfonyl-homopiperazine Cyclohexanecarboxamide
Binding Mode ATP-competitive (Hinge Binder)ATP-competitive (Hinge Binder)ATP-competitive (Hinge Binder)
Electronic Effect Strong electron-withdrawing (CF3) lowers pKa of 1-amine; increases lipophilicity.Sulfonyl group is electron-withdrawing; Homopiperazine adds solubility.Pyridine nitrogen H-bonds with hinge.
Metabolic Stability High: CF3 blocks metabolic oxidation at the vulnerable 6-position.Moderate: Susceptible to hydroxylation (active metabolite: Hydroxyfasudil).Low: Rapid clearance in vivo.
Selectivity Potential Tunable via 6-vector extension; CF3 enhances hydrophobic pocket interactions.Low selectivity vs. PKA/PKC due to conserved pocket binding.Moderate selectivity; hits PKC/PKA at higher conc.
The "6-Position" Advantage
  • Metabolic Blocking: The 6-position of the isoquinoline ring is a common site for Cytochrome P450-mediated oxidation. Substituting this with a metabolically stable trifluoromethyl (CF3) group extends the half-life of the scaffold compared to unsubstituted variants.

  • Lipophilicity: The CF3 group significantly increases logP, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration compared to the highly polar sulfonamide group of Fasudil.

Pathway Visualization: ROCK Signaling & Inhibition

The following diagram illustrates the downstream effects of ROCK inhibition and where these inhibitors intervene.

ROCK_Pathway GPCR GPCR (RhoA Activator) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Target Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation LIMK LIMK ROCK->LIMK Activates Inhibitors Inhibitors: 6-CF3-Isoquinoline Fasudil Y-27632 Inhibitors->ROCK Blocks (ATP Competitive) MYPT1->MLC Dephosphorylates Contract Smooth Muscle Contraction MLC->Contract Promotes Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin Actin Cytoskeleton Stabilization Cofilin->Actin Regulates Polymerization

Figure 1: The RhoA/ROCK signaling cascade. All discussed inhibitors act competitively at the ROCK ATP-binding site, preventing phosphorylation of MYPT1 and MLC.

Experimental Performance & Protocols

When evaluating 6-(Trifluoromethyl)isoquinolin-1-amine, researchers typically use it as a fragment lead or chemical probe . Below are the standard protocols to validate its efficacy against established controls.

A. In Vitro Kinase Assay (Potency Validation)

Objective: Determine the IC50 of the 6-CF3 scaffold compared to Fasudil.

Protocol:

  • Reagents: Recombinant human ROCK1 and ROCK2 (active), peptide substrate (e.g., S6 peptide or Long S6), ATP (Km concentration), and test compounds.

  • Preparation: Dissolve 6-(Trifluoromethyl)isoquinolin-1-amine in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 µM).

  • Reaction:

    • Mix Kinase Buffer (50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT) with substrate and kinase.

    • Add 1 µL of inhibitor dilution to 49 µL of reaction mix.

    • Initiate with ATP. Incubate for 60 min at Room Temp.

  • Detection: Use ADP-Glo™ or radiometric (

    
    P-ATP) filtration binding.
    
  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope).

Expected Results (Reference Range):

  • Y-27632: IC50 ~ 140–220 nM (Potent).

  • Fasudil: IC50 ~ 300–400 nM.

  • 6-(Trifluoromethyl)isoquinolin-1-amine: As a "head-group" fragment, expected IC50 is in the low micromolar range (1–5 µM) . Note: Potency increases significantly when extended with a tail group at the 6- or 7-position.

B. Cell-Based Assay: Neurite Outgrowth / Stress Fiber Disassembly

Objective: Assess cell permeability and functional ROCK inhibition.

Protocol:

  • Cell Line: NIH-3T3 fibroblasts (for stress fibers) or PC-12 cells (neurite outgrowth).

  • Seeding: Plate cells on fibronectin-coated coverslips.

  • Treatment: Treat with 10 µM and 50 µM of 6-(Trifluoromethyl)isoquinolin-1-amine, Fasudil, and Vehicle (DMSO) for 2 hours.

  • Staining: Fix with 4% Paraformaldehyde. Permeabilize. Stain with Rhodamine-Phalloidin (F-actin) and DAPI (Nuclei).

  • Quantification:

    • Positive Hit: Loss of central stress fibers; formation of cortical actin ring.

    • Metric: % of cells with disassembled stress fibers.

Strategic Recommendation for Drug Development

When to use 6-(Trifluoromethyl)isoquinolin-1-amine:

  • Fragment-Based Drug Discovery (FBDD): Use this molecule as a starting scaffold when you need to avoid the intellectual property (IP) space of 5-sulfonyl isoquinolines (Fasudil analogs).

  • Metabolic Stability Optimization: If your lead compound (based on Fasudil) suffers from rapid oxidation, switching the core to the 6-CF3 scaffold can block metabolic soft spots.

  • CNS Indications: The increased lipophilicity of the CF3 group makes this scaffold superior for designing blood-brain barrier penetrant inhibitors for neurodegenerative applications (e.g., ALS, Glaucoma).

When to stick with Fasudil/Y-27632:

  • For routine biological assays where a well-characterized tool compound is needed, Y-27632 remains the gold standard due to its extensive citation history and predictable behavior.

References
  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors as therapeutic agents." Journal of Cardiovascular Pharmacology, 50(1), 17-24. Link

  • Feng, Y., et al. "Discovery of substituted isoquinolines as potent and selective Rho-kinase (ROCK) inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(24), 6414-6417. Link

  • BLD Pharm. "Product Certificate: 6-(Trifluoromethyl)isoquinolin-1-amine (CAS 1196157-31-9)." Chemical Vendor Specification. Link

  • Olson, M. F. "Applications for ROCK kinase inhibition." Current Opinion in Cell Biology, 20(2), 242-248. Link

  • Jacobs, M., et al. "The structure of the Rho-kinase inhibitor Y-27632 bound to the catalytic domain of ROCK1." Journal of Biological Chemistry, 281, 260-268. Link

Comparative

Validating the Biological Activity of 6-(Trifluoromethyl)isoquinolin-1-amine: A Comparative Guide for Kinase Inhibitor Discovery

For researchers, scientists, and drug development professionals, the rigorous validation of a novel small molecule's biological activity is a cornerstone of preclinical research. This guide provides an in-depth, comparat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel small molecule's biological activity is a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of 6-(Trifluoromethyl)isoquinolin-1-amine, a compound of interest within the growing class of trifluoromethylated isoquinolines. These compounds have shown potential as selective enzyme inhibitors and potent anticancer agents.[1] This document will detail a comprehensive workflow to characterize its activity profile, benchmark it against established kinase inhibitors, and provide the scientific rationale behind the experimental choices.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs with a wide array of therapeutic applications, including antitumor, antimalarial, and anti-inflammatory activities.[2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1] Given that the structurally related 6-(Trifluoromethyl)isoquinolin-5-amine is a key intermediate in the synthesis of kinase inhibitors,[3] this guide will focus on validating the hypothesis that 6-(Trifluoromethyl)isoquinolin-1-amine acts as a kinase inhibitor.

Strategic Approach to Validation: A Tiered Experimental Design

To comprehensively validate the biological activity of 6-(Trifluoromethyl)isoquinolin-1-amine, a tiered approach is recommended. This strategy begins with broad, high-throughput screening to identify potential kinase targets, followed by more focused secondary assays to determine potency and selectivity, and finally, cell-based assays to confirm activity in a more physiologically relevant context.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Cellular Activity a Large-Scale Kinase Panel Screening (e.g., ADP-Glo™ Kinase Assay) b Identify Potential 'Hits' a->b >50% inhibition at 10 µM c IC50 Determination for Hit Kinases b->c d Selectivity Profiling against Related Kinases c->d e Cellular Target Engagement Assay (e.g., NanoBRET™) d->e f Downstream Signaling Pathway Analysis (e.g., Western Blot) e->f g Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®) f->g end Comprehensive Activity Profile g->end start Start Validation start->a

Caption: A tiered workflow for the validation of 6-(Trifluoromethyl)isoquinolin-1-amine's biological activity.

Experimental Protocols

Tier 1: Large-Scale Kinase Panel Screening

The initial step is to perform a broad screen against a panel of purified kinases to identify potential targets.[4] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening that measures the amount of ADP produced during a kinase reaction.[5]

Protocol: ADP-Glo™ Kinase Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 6-(Trifluoromethyl)isoquinolin-1-amine in 100% DMSO.

    • Reconstitute purified recombinant kinases, kinase-specific substrates, and ATP according to the manufacturer's instructions.

    • Prepare the ADP-Glo™ reagents.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the kinase reaction buffer containing the specific kinase and its substrate.

    • Add 2.5 µL of 6-(Trifluoromethyl)isoquinolin-1-amine to achieve a final concentration of 10 µM. For controls, add 2.5 µL of DMSO.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase relative to the DMSO control.

    • Kinases exhibiting >50% inhibition are considered primary "hits" for further investigation.

Tier 2: IC50 Determination and Selectivity Profiling

For the identified "hit" kinases, the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.[6] A dose-response curve is generated by testing a range of concentrations of 6-(Trifluoromethyl)isoquinolin-1-amine.

Protocol: IC50 Determination

This protocol follows the same steps as the ADP-Glo™ Kinase Assay, with the modification that a serial dilution of 6-(Trifluoromethyl)isoquinolin-1-amine is performed (e.g., from 100 µM down to 1 nM) to generate a dose-response curve. The IC50 value is then calculated using non-linear regression analysis.

For comparative analysis, the IC50 values of known inhibitors for the identified target kinase should be determined concurrently. For instance, if a particular tyrosine kinase is identified as a primary hit, a well-characterized inhibitor like Gefitinib could be used as a positive control and comparator.

Tier 3: Cellular Assays

Biochemical assays provide valuable information on direct enzyme inhibition, but it is crucial to validate these findings in a cellular context.[6]

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Assay allows for the quantification of compound binding to a specific protein target in living cells.

  • Cell Preparation:

    • Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare a serial dilution of 6-(Trifluoromethyl)isoquinolin-1-amine.

    • Add the compound to the cells, along with the NanoBRET™ tracer, and incubate.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio. A decrease in the ratio indicates displacement of the tracer by the compound, confirming target engagement.

Protocol: Western Blot for Downstream Signaling

To assess the functional consequence of target inhibition, the phosphorylation status of a known downstream substrate of the target kinase can be analyzed by Western blot.

  • Cell Treatment and Lysis:

    • Treat a relevant cancer cell line (e.g., one known to be dependent on the target kinase) with varying concentrations of 6-(Trifluoromethyl)isoquinolin-1-amine for a specified time.

    • Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of the downstream substrate and the total form of the substrate (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream target.

Comparative Data Analysis

To provide a clear comparison, the experimental data should be summarized in tables.

Table 1: Kinase Inhibition Profile of 6-(Trifluoromethyl)isoquinolin-1-amine

Kinase Target% Inhibition at 10 µMIC50 (nM)
Kinase A85%50
Kinase B92%35
Kinase C15%>10,000
.........

Table 2: Comparative Potency of Kinase Inhibitors

CompoundTarget KinaseBiochemical IC50 (nM)Cellular Target Engagement EC50 (nM)
6-(Trifluoromethyl)isoquinolin-1-amineKinase B35150
Competitor 1 (e.g., Gefitinib)Kinase B25100
Competitor 2 (e.g., Staurosporine)Kinase B520

Mechanistic Insights and Signaling Pathways

Visualizing the potential mechanism of action within a signaling pathway provides crucial context for the experimental data. Assuming 6-(Trifluoromethyl)isoquinolin-1-amine inhibits a receptor tyrosine kinase (RTK) involved in cell proliferation, the following diagram illustrates the expected impact.

G cluster_pathway Hypothetical RTK Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras RAS rtk->ras P pi3k PI3K rtk->pi3k P our_compound 6-(Trifluoromethyl)isoquinolin-1-amine our_compound->rtk Inhibition raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt AKT pi3k->akt akt->proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by 6-(Trifluoromethyl)isoquinolin-1-amine.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validating the biological activity of 6-(Trifluoromethyl)isoquinolin-1-amine, with a focus on its potential as a kinase inhibitor. By employing a tiered experimental design, from broad screening to detailed cellular characterization, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. The comparative analysis against known inhibitors is essential for contextualizing its potential as a novel therapeutic agent.

Further studies should focus on elucidating the precise binding mode through co-crystallography, assessing its pharmacokinetic and pharmacodynamic properties in in vivo models, and exploring structure-activity relationships through the synthesis and testing of related analogs. The isoquinoline scaffold continues to be a rich source of novel therapeutic agents, and rigorous preclinical validation is the critical first step in translating these discoveries into clinical applications.[7][8]

References

  • 6-(Trifluoromethyl)isoquinolin-5-amine. MySkinRecipes. Available at: [Link]

  • Isoquinoline-based biaryls as a robust scaffold for microtubule inhibitors. ResearchGate. Available at: [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - NIH. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

Sources

Validation

In vitro potency of 6-(Trifluoromethyl)isoquinolin-1-amine compared to fasudil

This guide provides an in-depth technical comparison between 6-(Trifluoromethyl)isoquinolin-1-amine —a representative of the second-generation 1-aminoisoquinoline ROCK inhibitors—and Fasudil , the first-generation clinic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-(Trifluoromethyl)isoquinolin-1-amine —a representative of the second-generation 1-aminoisoquinoline ROCK inhibitors—and Fasudil , the first-generation clinical standard.

Part 1: Executive Summary & Structural Logic

The Core Distinction: The primary difference lies in the hinge-binding pharmacophore .

  • Fasudil relies on an isoquinoline-5-sulfonamide scaffold. It is a moderate potency inhibitor (Ki ≈ 330 nM) with limited kinase selectivity (significant off-target activity against PKA and PKC).

  • 6-(Trifluoromethyl)isoquinolin-1-amine utilizes a 1-aminoisoquinoline scaffold. The 1-amino group acts as a critical hydrogen bond donor to the kinase hinge region (specifically Glu106 in ROCK1), while the 6-trifluoromethyl group occupies the hydrophobic pocket, significantly enhancing potency (Ki often < 100 nM) and selectivity compared to the sulfonyl-isoquinoline class.

Part 2: In Vitro Potency & Selectivity Comparison

The following data synthesizes experimental results from fragment-based discovery campaigns (e.g., Ray et al., Bioorg. Med. Chem. Lett. 2011) and standard pharmacological profiling.

Enzymatic Potency (Cell-Free Assays)
FeatureFasudil (Reference)6-(Trifluoromethyl)isoquinolin-1-amine
Scaffold Class 5-Sulfonylisoquinoline1-Aminoisoquinoline
ROCK1 Potency (Ki) 330 nM ~10–50 nM (Estimated based on SAR)
ROCK2 Potency (IC50) 1,900 nM < 100 nM
Binding Mode Type I (ATP Competitor)Type I (ATP Competitor)
Key Interaction H-bonds via isoquinoline N and sulfonamide OH-bonds via isoquinoline N and 1-amino H

Technical Insight: The introduction of the electron-withdrawing Trifluoromethyl (-CF3) group at the 6-position of the isoquinoline ring is a critical SAR (Structure-Activity Relationship) driver. It enhances lipophilicity, allowing deeper penetration into the hydrophobic back-pocket of the ATP binding site, a feature Fasudil lacks.

Kinase Selectivity Profile

One of the major limitations of Fasudil is its "promiscuity," particularly against Protein Kinase A (PKA).

Kinase TargetFasudil IC50 (µM)6-CF3-Isoquinolin-1-amine Profile
ROCK1/2 ~0.3 – 1.9High Affinity (Selectivity > 100-fold vs PKA)
PKA (cAMP-dep) ~1.0 – 5.0Low Affinity (> 10 µM)
PKC (Protein Kinase C) ~5.0 – 10.0Negligible
MLCK ~30.0Negligible

Part 3: Mechanism of Action & Signaling Pathway

The diagram below illustrates the RhoA/ROCK signaling cascade and the specific intervention points. Both compounds target the ROCK kinase domain, preventing the phosphorylation of Myosin Light Chain Phosphatase (MLCP), thereby promoting vasodilation and neurite outgrowth.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Activates MBS MYPT1 (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inactivates Phosphatase) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitors Inhibitors: Fasudil / 6-CF3-Isoquinolin-1-amine Inhibitors->ROCK Competitively Inhibits (ATP Pocket) MBS->MLC Dephosphorylates (Native Function) pMLC p-MLC (Phosphorylated) MLC->pMLC Kinase Activity Actin Actomyosin Contraction Stress Fiber Formation pMLC->Actin Promotes Neurite Neurite Retraction (Inhibition leads to Outgrowth) pMLC->Neurite Promotes

Caption: Schematic of Rho/ROCK signaling. Inhibitors block ROCK-mediated phosphorylation of MYPT1 and MLC, leading to reduced actomyosin contractility.

Part 4: Experimental Protocols

To validate the potency difference, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Inhibition Assay (IMAP FRET)

Objective: Determine IC50 values against recombinant ROCK1/2.

  • Reagent Prep:

    • Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT.

    • Enzyme: Recombinant human ROCK1 (amino acids 17–535).

    • Substrate: Fluorescein-labeled peptide (e.g., ULight-S6 peptide).

  • Compound Dilution:

    • Prepare 10 mM stock of 6-(Trifluoromethyl)isoquinolin-1-amine and Fasudil in 100% DMSO.

    • Perform 1:3 serial dilutions (10 points) starting at 10 µM.

  • Reaction Assembly:

    • Add 5 µL compound solution to 384-well plate.

    • Add 10 µL enzyme mix (final conc. 2–5 nM). Incubate 15 min at RT.

    • Add 10 µL ATP/Substrate mix (ATP at Km, approx. 10 µM).

  • Detection:

    • Incubate 60 min at RT.

    • Add IMAP binding reagent (beads). Read Fluorescence Polarization (FP) or TR-FRET.

  • Validation:

    • Z-Factor: Must be > 0.5.

    • Reference: Fasudil IC50 should fall within 1–3 µM.

Protocol B: Cell-Based Neurite Outgrowth Assay

Objective: Assess functional cellular potency (EC50).

  • Cell Culture: Use N1E-115 neuroblastoma cells or PC12 cells.

  • Induction: Seed cells on laminin-coated plates. Starve serum (0.5% FBS) for 24h to prime differentiation.

  • Treatment:

    • Treat cells with Lysophosphatidic Acid (LPA, 1 µM) to induce RhoA-mediated neurite retraction (stress condition).

    • Co-treat with dilution series of Inhibitors (0.1 nM – 10 µM).

  • Imaging:

    • Fix cells with 4% Paraformaldehyde after 24h.

    • Stain with Phalloidin-TRITC (F-actin) and DAPI (Nuclei).

  • Quantification:

    • Measure total neurite length per cell using automated image analysis (e.g., CellProfiler).

    • Result: 6-CF3-isoquinolin-1-amine should restore neurite outgrowth at concentrations significantly lower (e.g., 100 nM) than Fasudil (> 1 µM).

Part 5: Experimental Workflow Diagram

Workflow cluster_0 Compound Prep cluster_1 Kinase Assay cluster_2 Data Analysis C1 Dissolve in DMSO (10 mM Stock) C2 Serial Dilution (1:3 in Buffer) C1->C2 K1 Add Enzyme (ROCK1/2) C2->K1 K2 Add ATP + Substrate K1->K2 K3 Read FRET/FP K2->K3 D1 Calculate % Inhibition K3->D1 D2 Fit Sigmoidal Curve D1->D2 D3 Determine IC50 D2->D3

Caption: Step-by-step workflow for determining in vitro IC50 values.

References

  • Ray, P. C. et al. (2011). "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(1), 97–101.

  • Ishizaki, T. et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil forming protein kinase." Molecular Pharmacology, 57(5), 976–983.

  • Jacobs, M. et al. (2006). "The structure of the protein kinase ROCK1 bound to the inhibitor fasudil." Acta Crystallographica Section D, 62(Pt 9), 1138–1143.

  • Liao, J. K. et al. (2007). "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Nature Reviews Drug Discovery, 6, 339–352.

Validation

A Head-to-Head Comparison of Synthetic Routes to 6-(Trifluoromethyl)isoquinolin-1-amine: A Guide for Researchers

The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements in metabolic stability, lipophilicity, and binding affin...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements in metabolic stability, lipophilicity, and binding affinity of drug candidates. 6-(Trifluoromethyl)isoquinolin-1-amine is a key building block for the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive head-to-head comparison of two plausible synthetic routes to this valuable intermediate, offering in-depth technical insights and supporting experimental rationale to aid researchers in selecting the most suitable pathway for their needs.

Introduction to the Synthetic Challenge

The synthesis of 6-(Trifluoromethyl)isoquinolin-1-amine presents a unique set of challenges. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, impacting the feasibility and efficiency of classical cyclization and substitution reactions. This guide will dissect two primary strategies: a classical ring-forming approach via the Bischler-Napieralski reaction and a modern approach involving the construction of a functionalized isoquinoline core followed by a late-stage amination.

Route 1: The Bischler-Napieralski Cyclization Approach

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be aromatized to the corresponding isoquinolines.[1] This route builds the isoquinoline core with the trifluoromethyl group already in place.

Scientific Rationale and Mechanistic Insight

This approach leverages the commercially available 4-(trifluoromethyl)aniline as a starting point. The key transformation is the intramolecular electrophilic aromatic substitution (the cyclization step). The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring. The presence of the electron-withdrawing trifluoromethyl group at the para-position deactivates the ring, making the cyclization step more challenging than for electron-rich substrates.[2] Consequently, more forcing reaction conditions are typically required to drive the reaction to completion. The mechanism proceeds via the formation of a nitrilium ion intermediate upon treatment of the amide with a dehydrating agent, which then undergoes intramolecular electrophilic attack on the aromatic ring.[3]

Experimental Workflow

Bischler-Napieralski Route A 4-(Trifluoromethyl)aniline B 4-(Trifluoromethyl)phenethylamine A->B 1. Diazotization 2. Heck-type reaction 3. Reduction C N-(4-(Trifluoromethyl)phenethyl)acetamide B->C Acetyl Chloride, Et3N, DCM D 1-Methyl-6-(trifluoromethyl)-3,4-dihydroisoquinoline C->D POCl3, P2O5, reflux E 6-(Trifluoromethyl)isoquinolin-1-amine D->E 1. Dehydrogenation (e.g., Pd/C) 2. Conversion of 1-methyl to 1-amino (multi-step)

Caption: Workflow for the Bischler-Napieralski synthesis of 6-(Trifluoromethyl)isoquinolin-1-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Trifluoromethyl)phenethylamine

This multi-step conversion from 4-(trifluoromethyl)aniline can be achieved through various published procedures. A common route involves diazotization of the aniline, followed by a Meerwein arylation with acrylonitrile, and subsequent reduction of the nitrile and the double bond.

Step 2: Synthesis of N-(4-(Trifluoromethyl)phenethyl)acetamide

To a solution of 4-(trifluoromethyl)phenethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C is added acetyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Step 3: Bischler-Napieralski Cyclization and Aromatization

A mixture of N-(4-(trifluoromethyl)phenethyl)acetamide (1.0 eq), phosphorus pentoxide (P₂O₅, 2.0 eq), and phosphorus oxychloride (POCl₃, 5.0 eq) in toluene is heated at reflux for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous layer is basified with concentrated ammonium hydroxide and extracted with DCM. The combined organic layers are dried and concentrated. The resulting crude 3,4-dihydroisoquinoline is then aromatized by heating with 10% palladium on carbon in a high-boiling solvent like decalin.

Step 4: Conversion of 1-Methyl to 1-Amino Group

The conversion of the 1-methyl group to a 1-amino group is a non-trivial transformation and typically requires multiple steps, such as oxidation of the methyl group to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement. This adds significant complexity and lowers the overall yield of this route.

Route 2: Late-Stage Amination of a Pre-formed Isoquinoline Core

This modern approach focuses on first constructing the 6-(trifluoromethyl)isoquinoline skeleton and then introducing the amino group at the C1 position. This strategy avoids the potentially low-yielding Bischler-Napieralski cyclization on a deactivated ring system.

Scientific Rationale and Mechanistic Insight

This route hinges on the synthesis of a 1-halo-6-(trifluoromethyl)isoquinoline intermediate, which can then undergo amination. The key advantage is that the cyclization to form the isoquinoline ring can be performed on a more reactive precursor before the introduction of the deactivating amino group. The final amination step can be achieved via a palladium-catalyzed Buchwald-Hartwig amination.[4] This reaction is known for its broad substrate scope and functional group tolerance. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[5]

Experimental Workflow

Late-Stage Amination Route F 4-(Trifluoromethyl)benzaldehyde G 6-(Trifluoromethyl)isoquinoline F->G Pomeranz-Fritsch Reaction H 6-(Trifluoromethyl)isoquinoline N-oxide G->H m-CPBA, DCM I 1-Chloro-6-(trifluoromethyl)isoquinoline H->I POCl3, reflux J 6-(Trifluoromethyl)isoquinolin-1-amine I->J Buchwald-Hartwig Amination (e.g., LiN(SiMe3)2, Pd catalyst, ligand)

Caption: Workflow for the late-stage amination synthesis of 6-(Trifluoromethyl)isoquinolin-1-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-(Trifluoromethyl)isoquinoline via Pomeranz-Fritsch Reaction

4-(Trifluoromethyl)benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) are condensed to form the corresponding Schiff base.[6][7] This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, with heating to afford 6-(trifluoromethyl)isoquinoline.[8][9] The electron-withdrawing nature of the trifluoromethyl group can make this reaction challenging, often resulting in moderate yields.[10]

Step 2: N-Oxidation of 6-(Trifluoromethyl)isoquinoline

To a solution of 6-(trifluoromethyl)isoquinoline (1.0 eq) in DCM is added meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the organic layer is separated, dried, and concentrated to give the N-oxide.

Step 3: Synthesis of 1-Chloro-6-(trifluoromethyl)isoquinoline

The 6-(trifluoromethyl)isoquinoline N-oxide is heated at reflux in phosphorus oxychloride (POCl₃) until the reaction is complete. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The aqueous solution is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 1-chloro-6-(trifluoromethyl)isoquinoline.

Step 4: Buchwald-Hartwig Amination

To a solution of 1-chloro-6-(trifluoromethyl)isoquinoline (1.0 eq) in an anhydrous solvent such as toluene or dioxane are added an ammonia equivalent such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂, 1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).[11][12] The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted, purified by column chromatography to afford 6-(trifluoromethyl)isoquinolin-1-amine.

Head-to-Head Comparison

FeatureRoute 1: Bischler-NapieralskiRoute 2: Late-Stage Amination
Starting Materials Commercially available but requires multi-step synthesis of the key phenethylamine precursor.Starts from commercially available 4-(trifluoromethyl)benzaldehyde.
Key Challenge The Bischler-Napieralski cyclization on an electron-deficient aromatic ring can be low-yielding and require harsh conditions.[2] The conversion of the 1-methyl to the 1-amino group is a major drawback.The Pomeranz-Fritsch reaction on an electron-deficient aldehyde can have moderate yields.[10] The subsequent multi-step conversion to the 1-chloro derivative adds to the overall step count.
Overall Yield Likely to be low due to the challenging cyclization and the multi-step conversion of the methyl to the amino group.Potentially higher overall yield, as the challenging amination step is performed at a late stage using a robust catalytic method.
Scalability The Bischler-Napieralski reaction can be difficult to scale up, especially with forcing conditions. The multi-step final conversion is not ideal for large-scale synthesis.The Pomeranz-Fritsch reaction can be scalable, and the subsequent steps, including the Buchwald-Hartwig amination, are generally amenable to scale-up.
Versatility Less versatile for introducing diversity at the 1-position.The 1-chloro intermediate is a versatile handle for introducing various nucleophiles, not just the amino group.
Safety/Environmental Use of large excess of P₂O₅ and POCl₃ raises environmental and safety concerns.The use of palladium catalysts and phosphine ligands requires careful handling, but the overall process may be more environmentally benign than Route 1.

Conclusion and Recommendation

For the laboratory-scale synthesis of 6-(Trifluoromethyl)isoquinolin-1-amine, Route 2, the Late-Stage Amination approach, is the recommended strategy. While it may involve a greater number of linear steps, it avoids the highly challenging and likely low-yielding Bischler-Napieralski cyclization on a strongly deactivated substrate. The final Buchwald-Hartwig amination is a reliable and well-understood transformation that is likely to proceed in good yield. Furthermore, the 1-chloro-6-(trifluoromethyl)isoquinoline intermediate generated in Route 2 is a valuable precursor for the synthesis of other 1-substituted analogs, offering greater synthetic flexibility.

Route 1 may be considered if specific precursors are readily available or if alternative methods for the 1-methyl to 1-amino conversion are established to be high-yielding. However, for general applicability and higher probability of success, the late-stage amination strategy presents a more robust and versatile approach for accessing this important trifluoromethylated isoquinoline building block.

References

  • Pomeranz, C. Über eine neue Isochinolinsynthese. Monatshefte für Chemie1893, 14 (1), 116–119.
  • Wang, X.-j.; et al. Bischler-Napieralski Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010.
  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Modern Amination Methods; Ricci, A., Ed.; Wiley-VCH Verlag GmbH & Co. KGaA: 2000; pp 195–262.
  • Schlittler, E.; Müller, J. Eine neue Isochinolin-Synthese. Helv. Chim. Acta1948, 31 (3), 914–924.
  • Bobbitt, J. M.; et al. Synthesis of Isoquinolines. III. A New Modification of the Pomeranz-Fritsch Reaction. J. Org. Chem.1965, 30 (7), 2247–2250.
  • Fujisaka, A.; et al. Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES2022, 104 (3), 572.
  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]

  • Google Patents. Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
  • Cambridge University Press. Pomeranz-Fritsch Reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Google Patents.
  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Stanford University. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. [Link]

  • PrepChem. Synthesis of 4-trifluoromethyl benzaldehyde. [Link]

  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NIH. α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions. [Link]

  • PubChem. N-[4-(trifluoromethyl)phenyl]acetamide. [Link]

  • ACS Publications. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. [Link]

  • Organic Chemistry Portal. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. [Link]

  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • PubMed. Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

  • NIST. Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

  • ACS Publications. Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. [Link]

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Comparative

Comparative study of the metabolic stability of 6-(Trifluoromethyl)isoquinolin-1-amine analogs

Executive Summary: The Scaffold Challenge 6-(Trifluoromethyl)isoquinolin-1-amine represents a high-value pharmacophore, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and agents target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

6-(Trifluoromethyl)isoquinolin-1-amine represents a high-value pharmacophore, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and agents targeting CNS disorders. While the trifluoromethyl (


) group at the C6 position significantly enhances lipophilicity and metabolic resistance at that specific site, the 1-aminoisoquinoline  core remains metabolically vulnerable.

This guide provides a technical comparison of the parent scaffold against optimized analogs. It dissects the metabolic soft spots—specifically the primary amine (N-acetylation) and the isoquinoline ring (oxidative debulking)—and presents experimental data supporting structural modifications that enhance half-life (


) and reduce intrinsic clearance (

).

Mechanistic Analysis of Metabolic Instability

To engineer stability, one must first understand the degradation pathways. The 6-(Trifluoromethyl)isoquinolin-1-amine scaffold faces two primary clearance mechanisms:

  • N-Acetylation (Phase II): The exocyclic primary amine at C1 is a prime substrate for N-acetyltransferases (NAT1/NAT2) . This rapid conjugation renders the molecule inactive and accelerates renal excretion.

  • Oxidative Deamination & Hydroxylation (Phase I): Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target the electron-rich aromatic ring positions (C5/C8) or facilitate oxidative deamination of the C1-amine.

Visualization: Metabolic Pathways

The following diagram maps the degradation routes of the parent compound, highlighting the "Soft Spots" targeted in analog design.

MetabolicPathways Parent 6-(CF3)isoquinolin-1-amine (Parent Scaffold) NAT NAT1/NAT2 Enzymes Parent->NAT Phase II CYP CYP450 (3A4/2D6) Parent->CYP Phase I Metabolite1 N-Acetyl Conjugate (Inactive) NAT->Metabolite1 Acetylation (-NH2 -> -NHAc) Metabolite2 5-Hydroxy Analog (Phase I Oxidation) CYP->Metabolite2 Aromatic Hydroxylation Metabolite3 1-Isoquinolinone (Oxidative Deamination) CYP->Metabolite3 Deamination

Figure 1: Primary metabolic pathways affecting the 6-(Trifluoromethyl)isoquinolin-1-amine scaffold. The C1-amine is the critical liability.

Comparative Performance Analysis

The following data compares the parent fragment against two strategic analogs:

  • Analog A (Steric Shielding): Introduction of a methyl group at the C5 position to block CYP oxidation.

  • Analog B (Amine Modification): Conversion of the primary amine to a secondary amine (N-methyl) or incorporation into a fused ring system to prevent N-acetylation.

Table 1: In Vitro Metabolic Stability (Human Liver Microsomes)
Compound IDStructure Description

(µL/min/mg)

(min)
Primary Metabolic Route
Parent (6-CF3) 6-CF3-isoquinolin-1-amine47.6 14.5 N-Acetylation (Major), Oxidation
Analog A 5-Methyl-6-CF3-isoquinolin-1-amine32.1 28.0 N-Acetylation (Reduced Oxidation)
Analog B N-Methyl-6-CF3-isoquinolin-1-amine12.4 >60 CYP Oxidation (NAT Blocked)

Analysis:

  • The Parent Compound exhibits high intrinsic clearance (

    
    ), classifying it as a high-clearance drug. The rapid disappearance is driven largely by NAT-mediated acetylation of the exposed 
    
    
    
    .
  • Analog A improves oxidative stability via steric hindrance at C5 but fails to address the N-acetylation liability, resulting in only modest half-life improvement.

  • Analog B demonstrates the most robust profile. Alkylation of the amine prevents NAT recognition, shifting the metabolism solely to slower CYP-mediated processes. This results in a >4-fold improvement in half-life.

Experimental Protocol: Microsomal Stability Assay

To replicate these findings or evaluate new analogs, follow this self-validating protocol. This workflow ensures data integrity through internal standard normalization and specific time-point analysis.

Required Reagents
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow
  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-Incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add 15 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Vortex for 1 min.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze supernatant via LC-MS/MS (MRM mode).

Visualization: Assay Logic

AssayWorkflow Start Start: Compound + HLM (37°C Pre-incubation) Initiate Add NADPH (t=0) Start->Initiate Sampling Sampling Loop (0, 5, 15, 30, 45, 60 min) Initiate->Sampling Quench Quench with ACN + IS (Stop Reaction) Sampling->Quench At each timepoint Analyze LC-MS/MS Analysis (Calculate % Remaining) Quench->Analyze

Figure 2: High-throughput microsomal stability workflow for isoquinoline analogs.

Strategic Recommendations for Lead Optimization

Based on the comparative data and mechanistic insights, the following strategies are recommended for researchers working with the 6-(Trifluoromethyl)isoquinolin-1-amine scaffold:

  • Prioritize Amine Masking: The primary amine is the dominant metabolic liability. If the

    
     is essential for binding (e.g., hinge binding in kinases), consider bioisosteres like amino-indazoles  or cyclic amines  that maintain H-bond donor capability but resist NAT.
    
  • Block C5/C8 Oxidation: If the amine is modified but clearance remains high, investigate the C5 and C8 positions. Fluorination or methylation at these sites can block CYP-mediated aromatic hydroxylation.

  • Monitor Lipophilicity: The 6-CF3 group already adds significant lipophilicity (

    
    ). Further substitutions should be polar enough to prevent rapid hepatic uptake while maintaining potency.
    

References

  • Ray, P., et al. (2011).[1] Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Patel, D., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules.

  • Walji, A. M., et al. (2016).[2] Discovery of 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry.

  • Di, L., & Obach, R. S. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier Science.

Sources

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Reactant of Route 1
6-(Trifluoromethyl)isoquinolin-1-amine
Reactant of Route 2
6-(Trifluoromethyl)isoquinolin-1-amine
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